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Compound of Interest

Compound Name: p-Methyl-cinnamoyl Azide

Cat. No.: B118871 Get Quote

CAS Number: 24186-38-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of p-Methyl-cinnamoyl Azide, a

versatile chemical intermediate with applications in organic synthesis. This document

consolidates available data on its chemical properties, synthesis, and reactivity, with a focus on

experimental details and potential applications for research and development.

Chemical and Physical Properties
p-Methyl-cinnamoyl Azide, also known as (E)-3-(4-methylphenyl)prop-2-enoyl azide, is a

white solid organic compound.[1] While exhaustive experimental data for this specific

compound is not readily available in the literature, its properties can be inferred from closely

related analogs and general principles of organic chemistry.

Table 1: Physicochemical Properties of p-Methyl-cinnamoyl Azide and Related Compounds
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Property Value Source/Comment

CAS Number 24186-38-7 [1]

Molecular Formula C₁₀H₉N₃O [1]

Molecular Weight 187.20 g/mol ---

Appearance White Solid [1]

Melting Point

Not reported. For the

unsubstituted cinnamoyl azide,

the melting point is 85 °C. A

similar value is expected.

[2]

Boiling Point
Not reported. Likely to

decompose upon heating.

General knowledge of acyl

azides

Solubility

Expected to be soluble in

common organic solvents like

acetone, dichloromethane, and

THF.

General knowledge of similar

organic compounds

Table 2: Spectroscopic Data of p-Methyl-cinnamoyl Azide (Predicted and from Related

Compounds)
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Spectrum Characteristic Peaks Source/Comment

Infrared (IR)

~2120 cm⁻¹ (strong, sharp) for

the azide (-N₃) asymmetric

stretch. ~1680-1700 cm⁻¹ for

the carbonyl (C=O) stretch.

[2]

¹H Nuclear Magnetic

Resonance (NMR)

Predicted chemical shifts

(CDCl₃): ~2.4 ppm (singlet, 3H,

-CH₃), ~6.5-6.7 ppm (doublet,

1H, vinyl proton), ~7.2-7.5 ppm

(multiplet, 4H, aromatic

protons), ~7.6-7.8 ppm

(doublet, 1H, vinyl proton).

Based on data for (E)-1-

mesityl-3-(p-tolyl)prop-2-en-1-

one.[3]

¹³C Nuclear Magnetic

Resonance (NMR)

Predicted chemical shifts

(CDCl₃): ~21 ppm (-CH₃),

~120-145 ppm (vinyl and

aromatic carbons), ~170 ppm

(carbonyl carbon).

Based on data for (E)-1-

mesityl-3-(p-tolyl)prop-2-en-1-

one.[3]

Synthesis and Experimental Protocols
The synthesis of p-Methyl-cinnamoyl Azide typically proceeds through a two-step process

starting from p-methylcinnamic acid. The general methodology for the synthesis of substituted

cinnamoyl azides involves the conversion of the corresponding cinnamic acid to its acyl

chloride, followed by reaction with an azide salt.[2]

Synthesis of p-Methyl-cinnamoyl Chloride
Reaction: p-Methylcinnamic acid is reacted with a chlorinating agent, such as thionyl chloride

(SOCl₂) or oxalyl chloride, to form p-methylcinnamoyl chloride.

Experimental Protocol (General Procedure):

To a solution of p-methylcinnamic acid in a dry, inert solvent (e.g., dichloromethane or

toluene), add an excess of thionyl chloride dropwise at 0 °C.
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The reaction mixture is then allowed to warm to room temperature and refluxed for a period

to ensure complete conversion.

The excess thionyl chloride and solvent are removed under reduced pressure to yield the

crude p-methylcinnamoyl chloride, which can be used in the next step without further

purification.

Synthesis of p-Methyl-cinnamoyl Azide
Reaction: The freshly prepared p-methylcinnamoyl chloride is reacted with an azide salt,

typically sodium azide (NaN₃), to yield p-Methyl-cinnamoyl Azide.

Experimental Protocol (General Procedure):

Dissolve the crude p-methylcinnamoyl chloride in a suitable solvent such as acetone or a

biphasic system of water and an organic solvent.

Cool the solution to 0 °C and add a solution of sodium azide in water dropwise with vigorous

stirring.

The reaction is typically stirred at low temperature for a few hours.

The product is then extracted with an organic solvent, and the organic layer is washed with

water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is evaporated

under reduced pressure to afford p-Methyl-cinnamoyl Azide.

p-Methylcinnamic Acid

p-Methyl-cinnamoyl Chloride

 Chlorination 

Thionyl Chloride (SOCl₂) p-Methyl-cinnamoyl Azide

 Azidation 

Sodium Azide (NaN₃)
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Synthesis of p-Methyl-cinnamoyl Azide.

Reactivity and Applications
The primary reactivity of p-Methyl-cinnamoyl Azide is centered around the acyl azide

functionality, which is a precursor to a highly reactive nitrene intermediate upon thermal or

photochemical activation. This reactivity is harnessed in several important organic

transformations.

Curtius Rearrangement
The most significant reaction of acyl azides is the Curtius rearrangement. Upon heating, p-
Methyl-cinnamoyl Azide is expected to undergo rearrangement to form the corresponding

isocyanate with the loss of nitrogen gas. The resulting p-methylcinnamoyl isocyanate is a

versatile intermediate that can be trapped with various nucleophiles.

Experimental Protocol (General Procedure for Curtius Rearrangement and Trapping):

A solution of p-Methyl-cinnamoyl Azide in an inert, high-boiling solvent (e.g., toluene,

dioxane) is heated to reflux.

The progress of the reaction is monitored by the evolution of nitrogen gas.

To trap the in situ generated isocyanate, a nucleophile (e.g., an alcohol for carbamate

formation, an amine for urea formation, or water for amine formation via a carbamic acid

intermediate) is added to the reaction mixture.

After the reaction is complete, the product is isolated by standard workup procedures.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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